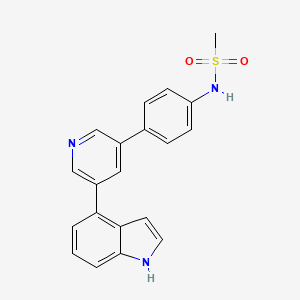

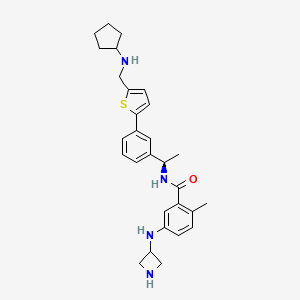

![molecular formula C16H21F3N2O4 B10827755 N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide](/img/structure/B10827755.png)

N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MMV693183 is a promising antimalarial drug candidate developed by Medicines for Malaria Venture. It is designed to treat uncomplicated malaria and manage resistance. This compound is a pantothenamide analogue, which means it is structurally related to pantothenic acid (vitamin B5), an essential precursor to the enzyme cofactor coenzyme A. The compound has shown significant potential in preclinical studies for its efficacy and stability .

Preparation Methods

The synthesis of MMV693183 involves a highly regioselective, protecting-group-free method. The process is efficient and scalable, operating under mild conditions with high chemo- and regioselectivity. The synthetic route includes three main steps with an overall yield of 46% from readily available starting materials .

Starting Material: The synthesis begins with (S)-propane-1,2-diamine dihydrochloride.

Key Reagents: L-(+)-tartaric acid is used as the counter acid for organic salt formation.

Reaction Conditions: The process utilizes the subtle difference between the two amino groups in the starting material without amino protection, yielding the desired regioisomer up to 100:0.

Chemical Reactions Analysis

MMV693183 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

MMV693183 has several scientific research applications:

Chemistry: It serves as a model compound for studying regioselective synthesis and protecting-group-free methodologies.

Biology: The compound is used to investigate the metabolic pathways of Plasmodium falciparum, the parasite responsible for malaria.

Medicine: MMV693183 is being developed as a single-dose treatment for uncomplicated malaria and resistance management. .

Industry: The scalable synthesis method makes it a viable candidate for industrial production, potentially lowering the cost of malaria treatment

Mechanism of Action

MMV693183 acts as an inhibitor of acetyl-CoA synthetase, an enzyme crucial for the survival of Plasmodium falciparum. The compound is metabolized into CoA-MMV693183, which targets acetyl-CoA synthetase, disrupting the parasite’s metabolic processes. This inhibition leads to the rapid killing of asexual blood-stage parasites and blocks transmission to mosquitoes .

Comparison with Similar Compounds

MMV693183 is unique compared to other antimalarial compounds due to its high regioselectivity and protecting-group-free synthesis. Similar compounds include:

DDD107498: Another antimalarial compound with potent transmission-blocking activity.

Atovaquone: A well-known antimalarial drug that inhibits mitochondrial electron transport.

MMV693183 stands out due to its novel mode of action, high efficacy, and potential for single-dose treatment, making it a promising candidate for further development .

Properties

Molecular Formula |

C16H21F3N2O4 |

|---|---|

Molecular Weight |

362.34 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propan-2-yl]-2,4,5-trifluorobenzamide |

InChI |

InChI=1S/C16H21F3N2O4/c1-8(6-20-15(25)13(23)16(2,3)7-22)21-14(24)9-4-11(18)12(19)5-10(9)17/h4-5,8,13,22-23H,6-7H2,1-3H3,(H,20,25)(H,21,24)/t8-,13-/m0/s1 |

InChI Key |

PRPWMPIRTLCTSC-SDBXPKJASA-N |

Isomeric SMILES |

C[C@@H](CNC(=O)[C@@H](C(C)(C)CO)O)NC(=O)C1=CC(=C(C=C1F)F)F |

Canonical SMILES |

CC(CNC(=O)C(C(C)(C)CO)O)NC(=O)C1=CC(=C(C=C1F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[[4-(2-hydroxyacetyl)piperazin-1-yl]methyl]-2-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-3-methylthiophene-2-carboxamide](/img/structure/B10827686.png)

![8-[5-(difluoromethyl)pyridin-3-yl]-1-(2,3,6,7-tetrahydrooxepin-4-yl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B10827710.png)

![4-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10827713.png)

![20-[[2,4-Dihydroxy-6-[2-[4-hydroxy-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827721.png)

![3-(2,4,6-trimethylphenyl)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole](/img/structure/B10827723.png)

![N-[4-(3-chloro-4-cyano-N-methylanilino)cyclohexyl]-4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]benzamide](/img/structure/B10827730.png)

![N,N'-(11-((2-(((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-2-oxoethoxy)methyl)-11-methyl-3,6,9,13,16,19-hexaoxahenicosane-1,21-diyl)bis(2-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide)](/img/structure/B10827739.png)

![1-~{tert}-butyl-~{N}-[(5~{R})-8-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2-(oxetan-3-yl)-1,3,4,5-tetrahydro-2-benzazepin-5-yl]-1,2,3-triazole-4-carboxamide](/img/structure/B10827741.png)

![(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-naphthalen-2-ylprop-2-en-1-one](/img/structure/B10827744.png)